N-Allyl-4,6-pyrimidinediamine
Description
Properties
CAS No. |
98335-15-0 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-N-prop-2-enylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H10N4/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H3,8,9,10,11) |
InChI Key |
JBWPNQLRLVLXNN-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC=NC(=C1)N |
Canonical SMILES |
C=CCNC1=NC=NC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between N-Allyl-4,6-pyrimidinediamine and its analogs, based on available evidence:
Key Findings:
Substituent Effects : The presence of two allyl groups and a methyl group in N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine increases steric hindrance compared to this compound. This may reduce binding affinity in enzymatic assays but enhance stability .
Reactivity: The allyl groups in both compounds offer sites for further functionalization (e.g., thiol-ene click chemistry), but the mono-allyl derivative (this compound) is likely more reactive due to reduced steric bulk.
Biological Activity : While neither compound has well-documented biological data, pyrimidines with allyl substituents are frequently explored in anticancer research due to their ability to interfere with nucleotide metabolism .
Preparation Methods
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution
This method, reported in Thieme journals (2012-2013), utilizes an N-nitroso group to activate 6-chloropyrimidines, facilitating nucleophilic substitution by amines in a one-pot reaction. This approach yields pyrimidine-4,6-diamines efficiently with high yields and operational simplicity.
Key Features:
- Activation : The N-nitroso group increases the electrophilicity of the chloropyrimidine ring.
- Reaction Conditions : Mild conditions with a one-pot setup.
- Yields : High isolated yields compared to traditional methods.
- Substrate Scope : Applicable to various amines, including allylamine, to introduce the N-allyl substituent.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6-Chloropyrimidine + N-nitroso group | Activated intermediate formation |
| 2 | Nucleophilic substitution with allylamine | Formation of N-allyl-4,6-pyrimidinediamine |
This method is advantageous for its simplicity and efficiency in synthesizing 4,6-diamines with diverse substitutions.
Direct Amination of 4,6-Dichloropyrimidine Derivatives
Another widely employed approach involves the transformation of 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines, followed by nucleophilic substitution with allylamine.
Preparation of 4,6-Dichloropyrimidines:
- Starting from 2-amino-4,6-dihydroxypyrimidines, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).
- Additives like DMF or pyridine enhance the reaction efficiency.
- Modified procedures have been developed to overcome low yields and difficult isolations in classical methods, achieving better yields and purity.
Amination Step:
- The 4,6-dichloropyrimidine intermediate undergoes nucleophilic aromatic substitution with allylamine.
- Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF) with base catalysis to facilitate substitution at both the 4 and 6 positions.
Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | 2-Amino-4,6-dihydroxypyrimidine + POCl3 + DMF | ~30-70 | Modified protocols improve yield |
| Amination | 4,6-Dichloropyrimidine + Allylamine + Base + Heat | 60-85 | High selectivity for diamine formation |
This route is classical but requires careful control of chlorination and substitution steps to maximize yield and purity.
Patent-Reported Methods for N-Alkyl Pyrimidinediamines
Patents (US6342503B1, WO2005016893A2, WO2004014382A1) describe general synthetic methods for N-alkyl-N-aryl-pyrimidinediamines, which include N-allyl derivatives.
General Synthetic Strategy:
- Reacting 4-pyrimidineamine or 2-pyrimidineamine intermediates with amines bearing alkyl groups (such as allyl groups) under controlled conditions.
- Use of amine derivatives with defined linkers to obtain specific substitution patterns.
- These methods emphasize versatility in substituent introduction and potential for prodrug synthesis.
Highlights:
- The reactions are typically conducted under nucleophilic substitution conditions.
- The methods allow for selective functionalization at the 4 and 6 positions.
- Allyl substitution is introduced via reaction with allylamine or related amines.
These patent methods provide a framework for the preparation of this compound with potential for scale-up and pharmaceutical applications.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Nitroso Group-Assisted Substitution | 6-Chloropyrimidine + N-nitroso + Allylamine | One-pot, high yield, mild conditions | Requires N-nitroso precursor |
| Direct Amination of 4,6-Dichloropyrimidine | 2-Amino-4,6-dihydroxypyrimidine + POCl3 + Allylamine | Well-established, scalable | Lower yields in chlorination step |
| Patent Methods (N-Alkyl-N-Aryl Pyrimidinediamines) | Pyrimidine amines + Allylamine derivatives | Versatile, selective substitution | Complex intermediates, patent restrictions |
Research Findings and Optimization Notes
- The N-nitroso group activation significantly improves the nucleophilic aromatic substitution efficiency compared to classical chlorination methods, reducing reaction times and increasing yields.
- Modified chlorination protocols using POCl3 with additives like DMF have been optimized to improve the yield of 4,6-dichloropyrimidines, which are key intermediates for amination.
- Allylamine substitution generally requires controlled temperature and stoichiometry to avoid side reactions and ensure selective diamine formation.
- Patent literature suggests that linker design and amine structure influence substitution patterns and final compound properties, which can be tailored for specific applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-Allyl-4,6-pyrimidinediamine?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4,6-dichloropyrimidine-5-amine with allyl bromide or allylamine in polar aprotic solvents (e.g., DMF, acetone) under mild temperatures (25–50°C). Potassium carbonate or triethylamine is often used as a base to deprotonate the amine and drive the reaction. Purification via column chromatography or recrystallization yields the final product. Reaction efficiency depends on solvent polarity, stoichiometry, and temperature control to minimize side products like over-alkylation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm allyl group integration and pyrimidine ring substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, particularly for assessing steric effects of the allyl group .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is soluble in polar solvents like DMSO, methanol, and DMF but has limited solubility in water or hexane. Stability tests indicate it remains intact at room temperature for >6 months when stored in inert, anhydrous environments. Degradation under acidic/basic conditions or UV light necessitates stability-indicating HPLC assays for long-term studies .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies validate its mechanism of action?
Pyrimidine derivatives often inhibit enzymes like dihydrofolate reductase (DHFR) or kinases. To study this compound:
- Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Conduct molecular docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, leveraging crystallographic data from related pyrimidines .
Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?
Discrepancies may arise from variations in:
- Purity : Validate compound integrity via HPLC (>95% purity).
- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations.
- Biological models : Compare results across cell lines (e.g., HEK293 vs. HeLa) or in vitro/in vivo systems.
- Computational validation : Cross-check experimental IC₅₀ values with free-energy perturbation (FEP) calculations .
Q. What strategies optimize regioselectivity in modifying the pyrimidine ring of this compound?
To enhance selectivity during functionalization:
- Use protecting groups (e.g., Boc for amines) to direct reactions to specific positions.
- Employ microwave-assisted synthesis to reduce side reactions and improve yields.
- Monitor reaction progress with real-time FTIR or Raman spectroscopy to detect intermediate species .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound derivatives?
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at specific ring positions.
- Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability.
- QSAR Models : Corrogate substituent effects (e.g., allyl vs. methyl groups) with logP, pKa, and bioavailability .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Synthetic Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst loading) .
This FAQ integrates evidence from peer-reviewed protocols and structural analogs to address both foundational and cutting-edge research challenges. Researchers should prioritize reproducibility by documenting synthetic batches and assay conditions in detail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
